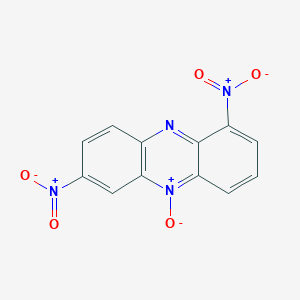

1,7-Dinitrophenazine 5-oxide

Description

Contextualization of Phenazine (B1670421) N-Oxides within Heterocyclic Chemistry

Phenazines are a class of nitrogen-containing heterocyclic compounds that form a significant area of study within organic chemistry. Their structure consists of a dibenzopyrazine core, and they are known for their diverse chemical properties and biological activities. A particularly interesting subset of these compounds is the phenazine N-oxides. nih.gov The introduction of an oxygen atom onto one or both of the nitrogen atoms of the phenazine core, forming an N-oxide, significantly alters the molecule's electronic and steric characteristics. nih.govacs.org This modification can lead to unique reactivity and has been a source of novel compounds with interesting properties. nih.govacs.org

Significance of Nitrogen Atom Oxidation in Phenazine Core Structures

The oxidation of a nitrogen atom in the phenazine ring to form an N-oxide introduces a highly polar N⁺-O⁻ bond. nih.govacs.org This functional group can act as a strong hydrogen bond acceptor and can influence the solubility and crystal packing of the molecule. acs.org Furthermore, the N-oxide group is a strong electron-withdrawing group, which deactivates the phenazine ring towards electrophilic substitution and activates it towards nucleophilic attack. This altered reactivity provides synthetic chemists with a powerful tool for the further functionalization of the phenazine core, allowing for the introduction of various substituents that would be difficult to incorporate otherwise.

Overview of Dinitrophenazine Derivatives in Synthetic and Mechanistic Studies

Dinitrophenazine derivatives are phenazine structures bearing two nitro groups. The position of these nitro groups on the phenazine core gives rise to a number of isomers, each with distinct properties and reactivity patterns. These compounds are often crystalline solids with colors ranging from pale-white to yellow. osha.gov Dinitrophenazines are important intermediates in the synthesis of more complex phenazine-based molecules. The strong electron-withdrawing nature of the two nitro groups makes the aromatic rings highly electron-deficient, facilitating nucleophilic aromatic substitution reactions. This reactivity has been exploited in the synthesis of various substituted phenazines with potential applications in materials science and medicinal chemistry.

Scope and Objectives of Research on 1,7-Dinitrophenazine (B25770) 5-oxide

This article focuses specifically on the chemical compound 1,7-Dinitrophenazine 5-oxide . The primary objective is to provide a comprehensive overview of the available scientific information pertaining to this specific isomer. The subsequent sections will delve into its synthesis, chemical properties, and research applications, drawing from existing literature. By focusing solely on this compound, this article aims to provide a detailed and specific resource for researchers interested in the chemistry of dinitrophenazine N-oxides.

Interactive Data Table: Properties of Dinitrophenazine Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,6-Dinitrophenazine | C₁₂H₆N₄O₄ | 270.20 | 36848-41-6 nih.gov |

| 2,7-Dinitrophenazine | C₁₂H₆N₄O₄ | 270.20 | 72848-48-7 nih.gov |

| 1,2-Dinitrobenzene | C₆H₄N₂O₄ | Not Applicable | 528-29-0 acgih.org |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | Not Applicable | 99-65-0 acgih.org |

| 1,4-Dinitrobenzene | C₆H₄N₂O₄ | Not Applicable | 100-25-4 acgih.org |

Structure

3D Structure

Properties

IUPAC Name |

1,7-dinitro-5-oxidophenazin-5-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4O5/c17-14-9-2-1-3-10(16(20)21)12(9)13-8-5-4-7(15(18)19)6-11(8)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAOZIJGWOTKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C(=C1)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,7 Dinitrophenazine 5 Oxide

Green Chemistry Principles in Phenazine (B1670421) N-Oxide Synthesis

The application of green chemistry principles to the synthesis of phenazine N-oxides aims to reduce the environmental impact of these processes. Traditional methods often rely on hazardous solvents and reagents. guidechem.com

Key areas for greening the synthesis of 1,7-Dinitrophenazine (B25770) 5-oxide include:

Solvent Selection : Replacing traditional volatile organic compounds with greener alternatives is a primary focus. Water, ionic liquids, and deep eutectic solvents are being explored for various heterocyclic syntheses. nih.gov Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent an ideal green approach. guidechem.com

Alternative Energy Sources : Microwave irradiation and ultrasound have been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. guidechem.comresearchgate.net These techniques can be particularly beneficial for the energy-intensive steps in phenazine synthesis.

Catalysis : The use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. For phenazine synthesis, this could involve solid acid catalysts for condensation reactions or supported metal catalysts for cyclizations.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Table 2: Green Chemistry Approaches in Phenazine Synthesis

| Principle | Conventional Method | Greener Alternative | Benefit |

| Solvent | Volatile Organic Solvents (e.g., nitrobenzene) | Water, Ionic Liquids, Solvent-free | Reduced toxicity and environmental pollution. |

| Energy | Conventional heating | Microwave, Ultrasound | Faster reaction times, improved yields, energy efficiency. |

| Catalysis | Homogeneous catalysts | Heterogeneous catalysts | Ease of separation and reuse, reduced waste. |

Scale-Up Considerations and Process Chemistry

The transition of a synthetic route for 1,7-Dinitrophenazine 5-oxide from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key Scale-Up Considerations:

Heat Transfer : Many of the reactions involved in phenazine synthesis, particularly nitration and the Wohl-Aue reaction, are highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to thermal runaways if not properly managed. Effective cooling systems and careful control of addition rates are critical.

Mass Transfer : Inadequate mixing in large vessels can lead to localized "hot spots" or concentration gradients, which can result in side reactions and reduced yields. The choice of reactor design and agitation system is therefore crucial.

Reaction Kinetics and Time : Reaction times that are manageable on a lab scale can become impractically long in a large-scale batch process. Process optimization studies are necessary to find the optimal balance between reaction time, temperature, and concentration to maximize throughput.

Safety : The handling of large quantities of hazardous materials, such as concentrated acids, oxidizing agents, and nitroaromatic compounds, requires stringent safety protocols. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.

Downstream Processing : The isolation and purification of the final product can be a significant bottleneck in a large-scale process. The choice of crystallization solvent, filtration equipment, and drying methods must be carefully considered to ensure the desired purity and physical form of the product are consistently achieved.

Reaction Mechanisms and Reactivity of 1,7 Dinitrophenazine 5 Oxide

Electrophilic Aromatic Substitution Pathways

The introduction of substituents onto the phenazine (B1670421) core via electrophilic aromatic substitution is a key method for its functionalization. The presence of the N-oxide group in phenazine 5-oxide derivatives significantly activates the ring system towards electrophilic attack compared to the parent phenazine. thieme-connect.de

Mechanistic Insights into Nitration at Activated Positions

1,7-Dinitrophenazine (B25770) 5-oxide is itself a product of an electrophilic aromatic substitution reaction. The nitration of phenazine 5-oxide using a mixture of nitric acid and sulfuric acid under vigorous reaction conditions (100°C) leads to the formation of a mixture of dinitro isomers, namely 1,7-dinitrophenazine 5-oxide and 3,7-dinitrophenazine 5-oxide. thieme-connect.dejst.go.jp

The N-oxide group acts as an activating group, directing incoming electrophiles. At lower temperatures, nitration of phenazine 5-oxide yields the 1- and 3-nitro isomers. thieme-connect.de To achieve dinitration, more forceful conditions are required, which drives the substitution at the second ring. The positions (1, 3, 7, 9) are generally the most reactive sites for electrophilic attack in phenazine 5-oxide. The formation of the 1,7-isomer highlights the directing influence of the N-oxide and the deactivating effect of the first introduced nitro group, which guides the second nitration to the other ring.

| Starting Material | Reagents | Temperature | Products | Reference |

| Phenazine 5-oxide | HNO₃, H₂SO₄ | 100°C | 1,7-Dinitrophenazine 5-oxide, 3,7-Dinitrophenazine 5-oxide | thieme-connect.dejst.go.jp |

| Phenazine 5-oxide | HNO₃, H₂SO₄ | -5 to 0°C | 1-Nitrophenazine 5-oxide, 3-Nitrophenazine 5-oxide | thieme-connect.de |

Role of Cation Formation at Heterocyclic Nitrogen Atoms

The mechanism of nitration for phenazine 5-oxides is believed to proceed through the formation of a cationic intermediate at the N-10 position. thieme-connect.de This quaternization of the second nitrogen atom further activates the phenazine nucleus for electrophilic attack. The positive charge on the nitrogen atom enhances the electron-withdrawing nature of the heterocyclic system, but the resonance stabilization of the subsequent sigma complex (arenium ion) still allows the substitution to occur. This proposed mechanism underscores the electronic interplay between the two nitrogen atoms in the phenazine core during electrophilic substitution reactions.

Nucleophilic Substitution Reactions

The phenazine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. thieme-connect.de This reactivity is significantly enhanced by the introduction of strongly electron-withdrawing substituents.

Reactivity Enhancement by Electron-Withdrawing Nitro Groups

The presence of two nitro groups and an N-oxide moiety in 1,7-Dinitrophenazine 5-oxide makes its aromatic rings exceptionally electron-poor. Both the nitro groups and the N-oxide group are powerful activators for nucleophilic aromatic substitution (SNAr). thieme-connect.deresearchgate.net These groups stabilize the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction. researchgate.net Consequently, 1,7-Dinitrophenazine 5-oxide is expected to be highly reactive towards nucleophiles, even more so than phenazine or mononitrophenazines.

Investigation of Substitution Patterns

While specific experimental data on the nucleophilic substitution reactions of 1,7-Dinitrophenazine 5-oxide are not extensively documented, predictions can be made based on the electronic properties of the molecule. The positions ortho and para to the nitro groups are highly activated towards nucleophilic attack. In 1,7-Dinitrophenazine 5-oxide, the likely positions for nucleophilic attack would be C2, C4, C6, and C8. The N-oxide group particularly facilitates nucleophilic reactions at positions 1 and 2. thieme-connect.de Given that the C1 position is already substituted, the C2 and C4 positions would be highly activated by the C1-nitro group, and the C6 and C8 positions would be activated by the C7-nitro group. The precise substitution pattern would depend on the specific nucleophile and reaction conditions used.

Oxidation and Reduction Chemistry

The oxidation state of the nitrogen atoms in 1,7-Dinitrophenazine 5-oxide—in the heterocyclic ring, the N-oxide, and the nitro groups—allows for a rich reduction and oxidation chemistry.

The reduction of dinitrophenazine N-oxides is a feasible process. For instance, the analogous compound 3,7-dinitrophenazine-5-oxide can be reduced to 2,8-diaminophenazine using tin(II) chloride in concentrated hydrochloric acid. amazonaws.com This reaction involves the reduction of both nitro groups to amino groups and the deoxygenation of the N-oxide. A similar outcome would be expected for the reduction of 1,7-Dinitrophenazine 5-oxide, which would yield 1,7-diaminophenazine. Other common reducing agents for N-oxides include lithium aluminium hydride, sodium borohydride, and catalytic hydrogenation, which would also likely reduce the nitro groups. wikipedia.org

The oxidation of 1,7-Dinitrophenazine 5-oxide is more challenging due to the presence of the strongly deactivating nitro groups. However, phenazines can be oxidized to their corresponding N,N-dioxides using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). hi.is It is conceivable that under controlled conditions, the N-5-oxide could be further oxidized to the 5,10-dioxide, although the electron-poor nature of the ring system would make this reaction difficult.

| Reaction Type | Reagent Example | Expected Product of 1,7-Dinitrophenazine 5-oxide |

| Reduction | SnCl₂, HCl | 1,7-Diaminophenazine |

| Reduction | LiAlH₄ or NaBH₄ | 1,7-Diaminophenazine |

| Oxidation | m-CPBA | 1,7-Dinitrophenazine 5,10-dioxide (potential) |

Redox Behavior of the Phenazine N-Oxide Moiety

The redox behavior of phenazine derivatives is a cornerstone of their chemical and biological activity. The presence of the N-oxide and nitro groups in 1,7-dinitrophenazine 5-oxide significantly influences its electrochemical properties. Aromatic N-oxides are characterized by a highly polar N⁺–O⁻ bond, which has a bond order greater than one due to O → N back-donation. nih.gov This polarization, coupled with the strong electron-withdrawing nature of the nitro groups, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to reduction.

Table 1: General Redox Characteristics of Nitrophenazine N-Oxides

| Feature | Description | Reference |

| Electron-Withdrawing Groups | Nitro groups lower the LUMO energy, facilitating reduction. | wikipedia.org |

| N-Oxide Moiety | The polar N⁺–O⁻ bond contributes to the electrophilic nature of the ring system. | nih.gov |

| Reduction Potential | Expected to be in a range that allows for bioreduction under hypoxic conditions. A related compound, 2-nitrophenazine (B3351254) 5,10-dioxide, has a reduction potential of -0.42 V. | vulcanchem.com |

| Mechanism | Stepwise electron transfer, often forming a radical anion intermediate. | researchgate.net |

Deoxygenation Mechanisms of Phenazine N-Oxides

Deoxygenation, the removal of the oxygen atom from the N-oxide group, is a characteristic reaction of heteroaromatic N-oxides. This transformation can be achieved using a variety of reagents and methods, each with its own mechanism.

One common approach involves the use of phosphorus-based reagents like triphenylphosphine (B44618) (PPh₃) or phosphorus trichloride (B1173362) (PCl₃), although these often require high temperatures. nih.gov More contemporary and milder methods have been developed. For example, diboron (B99234) reagents such as bis(pinacolato)diboron (B136004) ((pinB)₂) can effectively deoxygenate amine N-oxides. nih.gov The reaction proceeds by the transfer of the oxygen atom from the N-oxide to the boron reagent. nih.gov A proposed mechanism involves the coordination of the N-oxide oxygen to the boron atom, followed by cleavage of the N-O bond.

Copper-catalyzed oxygen atom transfer represents another facile method for deoxygenation, using diazo compounds as the oxygen acceptor under mild conditions. rsc.org Furthermore, electrochemical methods provide a green alternative for the deoxygenation of N-heteroaromatic N-oxides without the need for transition-metal catalysts or chemical reducing agents. organic-chemistry.org

A general mechanism for the deoxygenation of a phenazine N-oxide with a generic reducing agent (Red) can be depicted as:

Phenazine-N-Oxide + Red → Phenazine + Red-O

The choice of deoxygenation agent can be critical, especially when other reducible functional groups, such as the nitro groups in 1,7-dinitrophenazine 5-oxide, are present. Some methods show high chemoselectivity, tolerating functional groups like nitro groups. organic-chemistry.orgresearchgate.net

Table 2: Common Deoxygenation Methods for Heteroaromatic N-Oxides

| Reagent/Method | General Conditions | Key Features | Reference |

| Diboron Reagents (e.g., (pinB)₂) | Room or elevated temperature, various solvents. | Metal-free, tolerant of many functional groups. | nih.gov |

| Copper-catalyzed O-atom transfer | Mild conditions, using diazo compounds. | High functional group tolerance. | rsc.org |

| Electrochemical Reduction | Aqueous solution, no catalyst needed. | Environmentally friendly. | organic-chemistry.org |

| Indium/pivaloyl chloride | Room temperature. | High yields for various aza-aromatics. | organic-chemistry.org |

| Lewis Acids (e.g., Zn(OTf)₂, Cu(OTf)₂) | Mild conditions. | Efficient for N-oxides, nitrones, and azoxybenzenes. | organic-chemistry.org |

Derivatization Chemistry for Advanced Research Probes

The 1,7-dinitrophenazine 5-oxide scaffold can be chemically modified to create a library of derivatives with tailored properties for specific research applications. This derivatization primarily involves the transformation of the existing nitro groups and substitution reactions on the aromatic rings.

Functional Group Interconversions on the Nitrophenazine Scaffold

Functional group interconversion (FGI) is a key strategy for modifying the properties of the nitrophenazine core. A prime example is the reduction of the nitro groups to amino groups. This transformation dramatically alters the electronic properties and potential reactivity of the molecule.

A documented procedure for a similar compound, 3,7-dinitrophenazine-5-oxide, involves reduction using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. amazonaws.com This reaction converts the dinitro compound into 2,8-diaminophenazine. amazonaws.com The reaction proceeds by suspending the dinitrophenazine-5-oxide in methanol, followed by the addition of a solution of SnCl₂ in HCl and heating. amazonaws.com This method is expected to be applicable to 1,7-dinitrophenazine 5-oxide to yield 1,7-diaminophenazine.

1,7-Dinitrophenazine 5-oxide + SnCl₂/HCl → 1,7-Diaminophenazine

The resulting amino groups can then serve as handles for further derivatization, such as acylation or diazotization, opening up a wide range of synthetic possibilities.

Strategies for Further Substituent Modification

The electron-deficient nature of the 1,7-dinitrophenazine 5-oxide ring system, caused by the two nitro groups, makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. While there is no inherent leaving group like a halide on the parent 1,7-dinitrophenazine 5-oxide, the nitro groups themselves can, under certain conditions, be displaced by strong nucleophiles.

More commonly, a halogenated precursor would be used. For example, if a chloro-substituent were present on the ring, it would be readily displaced by nucleophiles. The nitro groups strongly activate the ring towards such attacks, particularly at the ortho and para positions relative to the nitro groups. libretexts.orglibretexts.org The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Another powerful synthetic route for creating substituted phenazines is the Wohl-Aue reaction, which involves the base-promoted condensation of a nitroarene with an aniline. wikipedia.orgnih.gov By choosing appropriately substituted anilines and nitroarenes, a wide variety of phenazine derivatives can be synthesized from the ground up, allowing for the strategic placement of functional groups. nih.gov This method, however, can sometimes suffer from low yields and the formation of side products. nih.govuct.ac.za

Table 3: Synthetic Strategies for Modifying the Phenazine Scaffold

| Strategy | Description | Key Intermediates/Conditions | Reference |

| Functional Group Interconversion (FGI) | Reduction of nitro groups to amines. | SnCl₂/HCl | amazonaws.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., halide) by a nucleophile. | Ring activated by electron-withdrawing groups (NO₂); Meisenheimer complex intermediate. | wikipedia.orglibretexts.orglibretexts.org |

| Wohl-Aue Reaction | Condensation of a nitroarene and an aniline. | Alkali base (e.g., KOH). | wikipedia.orgnih.gov |

Kinetic Studies of Key Reactions

Understanding the kinetics of the reactions of 1,7-dinitrophenazine 5-oxide is crucial for optimizing its applications, particularly in biological systems. Kinetic studies provide data on reaction rates, rate constants, and activation energies, which define how quickly and under what conditions the compound will react. rsc.orgresearchgate.net

While specific kinetic data for 1,7-dinitrophenazine 5-oxide are not extensively reported, studies on related compounds provide valuable insights. For example, the deoxygenation of N-oxides by boron reagents has been shown to have fast reaction kinetics, with second-order rate constants (k₂) in the range of ~10³ M⁻¹s⁻¹. nih.gov This rapid reaction is essential for applications like on-demand drug release from a prodrug. nih.gov

The kinetics of redox reactions are also of significant interest. The rate of reduction of the nitro and N-oxide groups will depend on the concentration of the reducing species and the intrinsic properties of the molecule. In biological contexts, the kinetics of enzymatic reduction are paramount. Physiologically based kinetic (PBPK) modeling can be used to understand the absorption, distribution, metabolism, and excretion (ADME) of such compounds and their metabolites, as has been done for other N-oxides. nih.gov

Kinetic studies can be performed using various techniques. For instance, UV-Vis spectroscopy can monitor the concentration of reactants and products over time to determine reaction rates. rsc.org For reactions involving free radicals, Electron Paramagnetic Resonance (EPR) spectroscopy in combination with spin trapping can be used to detect and quantify transient radical species and determine their kinetic parameters. nih.gov

Table 4: Parameters Investigated in Kinetic Studies

| Parameter | Description | Relevance |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Determines the speed of a reaction under specific conditions. |

| Reaction Order | The relationship between the concentrations of species and the rate of a reaction. | Helps to elucidate the reaction mechanism. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Indicates the temperature sensitivity of a reaction. |

| Half-life (t₁/₂) | The time required for the concentration of a reactant to decrease to half its initial value. | Useful for understanding the stability and persistence of the compound. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1,7-dinitrophenazine (B25770) 5-oxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum of 1,7-dinitrophenazine 5-oxide is predicted to exhibit a complex pattern of signals in the aromatic region, typically between 7.5 and 9.5 ppm. The presence of the N-oxide and two nitro groups significantly influences the chemical shifts of the aromatic protons through their electron-withdrawing nature, causing a general downfield shift of the signals. nih.gov

The key to isomer differentiation lies in the analysis of the coupling patterns and the number of distinct proton environments. In 1,7-dinitrophenazine 5-oxide, due to the asymmetry introduced by the N-oxide group at position 5, all six aromatic protons are chemically non-equivalent. This would theoretically result in six distinct signals, each integrating to one proton.

The expected coupling constants (J-values) would follow the typical ortho (³JHH ≈ 7–9 Hz), meta (⁴JHH ≈ 2–3 Hz), and para (⁵JHH ≈ 0–1 Hz) coupling patterns, which are instrumental in assigning the protons to their specific positions on the phenazine (B1670421) core. For instance, the proton at position 6, being ortho to the N-oxide and a nitro group, would likely be the most deshielded.

The proton-decoupled ¹³C NMR spectrum of 1,7-dinitrophenazine 5-oxide is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The chemical shifts of these carbons provide valuable information about their electronic environment.

The carbons directly attached to the electronegative nitro groups (C-1 and C-7) and the N-oxide functionality (C-4a and C-5a) are expected to be significantly deshielded, appearing at lower field (higher ppm values). Conversely, the carbons further away from these electron-withdrawing groups would resonate at a relatively higher field. The introduction of an oxygen atom in an N-oxide leads to a downfield shift of neighboring carbon atoms compared to the parent amine. nih.gov

A plausible, though theoretical, assignment of the ¹³C chemical shifts is presented in the table below, based on the known effects of substituents on aromatic systems.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~148 |

| C-2 | ~125 |

| C-3 | ~130 |

| C-4 | ~128 |

| C-4a | ~142 |

| C-5a | ~140 |

| C-6 | ~120 |

| C-7 | ~149 |

| C-8 | ~126 |

| C-9 | ~132 |

| C-9a | ~138 |

| C-10a | ~141 |

This is an interactive data table. The predicted values are based on general principles and data for related compounds.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling relationships between adjacent protons. Cross-peaks would be observed between ortho-coupled protons, allowing for the tracing of the connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the carbon skeleton.

While less common, ¹⁵N NMR spectroscopy can provide direct evidence for the presence and electronic environment of the nitrogen atoms. The nitrogen atom of the N-oxide group would have a characteristic chemical shift that is distinct from the other two nitrogen atoms in the phenazine ring and the nitrogen atoms of the nitro groups. This technique would offer definitive proof of the N-oxide functionality.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 1,7-dinitrophenazine 5-oxide is expected to be characterized by strong absorptions corresponding to the nitro groups and the N-oxide functionality.

The key vibrational modes and their expected frequencies are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1530–1550 |

| Nitro (NO₂) | Symmetric Stretch | ~1340–1360 |

| N-Oxide (N⁺-O⁻) | Stretching Vibration | ~1250–1300 |

| Aromatic C-H | Stretching | ~3050–3100 |

| Aromatic C=C | Stretching | ~1600, ~1475 |

This is an interactive data table. The expected wavenumber ranges are based on characteristic group frequencies.

The strong and distinct absorption bands of the nitro groups are particularly diagnostic. The N-O stretching vibration of the N-oxide group is also a key feature, although its position can be influenced by the electronic nature of the rest of the molecule. mdpi.com The aromatic C-H and C=C stretching vibrations confirm the presence of the phenazine core.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. researchgate.netresearchgate.net For 1,7-dinitrophenazine 5-oxide, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific functional groups and its core phenazine structure.

Expected Vibrational Modes:

Nitro Groups (NO₂): Symmetrical and asymmetrical stretching vibrations of the N-O bonds would appear as strong, characteristic bands. Bending and scissoring modes would also be present at lower frequencies.

Phenazine Ring: C-C and C-N stretching vibrations within the aromatic rings would produce a series of peaks. Ring breathing modes, which involve the expansion and contraction of the entire ring system, would also be observable.

N-oxide Group (N→O): A characteristic stretching vibration for the N-oxide bond would be expected. Its position could be influenced by the electron-withdrawing nitro groups.

C-H Bonds: Aromatic C-H stretching vibrations would be found at high wavenumbers, while C-H bending vibrations would appear at lower frequencies.

Without experimental data, a specific data table of Raman shifts cannot be generated. A hypothetical table would look like this:

Hypothetical Raman Data for 1,7-Dinitrophenazine 5-oxide

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1500-1550 | Asymmetric NO₂ Stretch |

| ~1330-1370 | Symmetric NO₂ Stretch |

| ~1600-1630 | Aromatic C=C/C=N Stretch |

| ~1250-1300 | N-Oxide Stretch |

| ~1000-1200 | Ring Breathing Modes |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) measures mass with very high accuracy (typically to four or more decimal places). ncsu.edugoogle.com This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different elemental compositions. google.com

For 1,7-dinitrophenazine 5-oxide (C₁₂H₆N₄O₅), HRMS would be used to confirm its elemental composition. The theoretical exact mass would be calculated, and the experimentally measured mass would be compared to it.

Hypothetical HRMS Data for 1,7-Dinitrophenazine 5-oxide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₆N₄O₅ |

| Theoretical Exact Mass | 286.0342 Da |

| Measured m/z | [Experimental Value] |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. libretexts.orgsavemyexams.com Analyzing this fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. For 1,7-dinitrophenazine 5-oxide, characteristic fragmentation would likely involve the loss of its functional groups.

Expected Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation step would likely be the loss of a nitro group (•NO₂), resulting in a fragment ion with a mass of (M - 46).

Loss of Oxygen from N-oxide: A characteristic fragmentation for N-oxides is the loss of an oxygen atom, leading to a fragment of (M - 16). researchgate.net

Loss of Nitric Oxide: Loss of •NO from a nitro group could also occur, yielding a fragment of (M - 30).

Ring Fragmentation: At higher energies, the phenazine ring system itself would break apart, producing a complex pattern of smaller fragments.

A table summarizing a hypothetical fragmentation pattern would be:

Hypothetical Fragmentation Data for 1,7-Dinitrophenazine 5-oxide

| m/z | Proposed Fragment Identity |

|---|---|

| 286 | [M]⁺ |

| 270 | [M - O]⁺ |

| 240 | [M - NO₂]⁺ |

| 210 | [M - NO₂ - NO]⁺ |

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.eduupi.edu The spectrum provides information about the conjugated systems and chromophores present. upi.edu

The extended π-conjugated system of the phenazine core in 1,7-dinitrophenazine 5-oxide, along with the nitro and N-oxide groups, would be expected to produce a complex UV-Vis spectrum with multiple absorption bands.

Expected Electronic Transitions:

π→π* Transitions: These transitions, occurring within the aromatic phenazine system, would likely result in strong absorption bands in the UV region.

n→π* Transitions: Transitions involving the non-bonding electrons on the oxygen atoms of the nitro and N-oxide groups would also occur, typically appearing as weaker bands at longer wavelengths than the π→π* transitions.

A data table would list the wavelengths of maximum absorbance (λmax).

Hypothetical UV-Visible Absorption Data for 1,7-Dinitrophenazine 5-oxide

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type |

|---|---|---|---|

| [Value 1] | [Value] | [e.g., Ethanol] | π→π* |

| [Value 2] | [Value] | [e.g., Ethanol] | π→π* |

Luminescence Properties and Photophysical Studies

Luminescence spectroscopy involves measuring the light emitted by a substance after it has absorbed light. This includes fluorescence and phosphorescence. Many aromatic compounds, including phenazine derivatives, are known to be luminescent.

A study of the luminescence properties of 1,7-dinitrophenazine 5-oxide would involve exciting the molecule at a wavelength where it absorbs light and then measuring the emitted light at longer wavelengths. Key parameters determined in photophysical studies include the emission maximum, quantum yield (the efficiency of the emission process), and the excited-state lifetime. The presence of heavy atoms or specific functional groups can significantly influence these properties. The nitro groups, being strong electron-withdrawing groups, are known to often quench fluorescence, which would be an important aspect to investigate for this compound.

Hypothetical Luminescence Data for 1,7-Dinitrophenazine 5-oxide

| Parameter | Value |

|---|---|

| Excitation Wavelength (nm) | [Value] |

| Emission Maximum (nm) | [Value] |

| Quantum Yield (Φ) | [Value] |

| Excited-State Lifetime (τ) | [Value] |

Crystallographic Analysis and Solid State Structure

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for obtaining a precise and unambiguous three-dimensional molecular structure. nih.gov This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de

The initial and often most challenging step is the growth of single crystals of 1,7-dinitrophenazine (B25770) 5-oxide suitable for diffraction. This requires a purified sample of the compound, which can be obtained through methods like recrystallization or chromatography. Various crystal growth techniques could be employed, such as:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals form.

Vapor Diffusion: A solution of the compound is placed in a small container within a larger sealed vessel containing a solvent in which the compound is less soluble (an anti-solvent). evitachem.com Over time, the vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and inducing crystallization. evitachem.com

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Once obtained, a crystal of appropriate size and quality (typically 0.1-0.3 mm in each dimension, without cracks or defects) would be selected and mounted on a goniometer head for data collection. psi.ch

The first step in an SC-XRD experiment is to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. nih.gov This is achieved by analyzing the positions of a limited number of diffraction spots. The symmetry of the diffraction pattern allows for the determination of the crystal system and the space group, which describes the symmetry operations that relate the molecules within the unit cell. researchgate.net

Table 1: Hypothetical Unit Cell Parameters for 1,7-Dinitrophenazine 5-oxide (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

A full diffraction dataset is collected by rotating the crystal in the X-ray beam. The intensities of thousands of reflections are measured, and this data is used to solve the crystal structure. The solution process yields the precise x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit. From these atomic coordinates, crucial geometric parameters such as bond lengths and bond angles can be calculated with high precision. nih.govwikipedia.org This would allow for a detailed analysis of the phenazine (B1670421) core, the N-oxide group, and the two nitro substituents in 1,7-dinitrophenazine 5-oxide.

Table 2: Hypothetical Selected Bond Lengths for 1,7-Dinitrophenazine 5-oxide (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Bond | Length (Å) |

|---|---|

| N(5)-O(5) | Value |

| C(1)-N(1) | Value |

| C(7)-N(7) | Value |

| N(1)-O(1A) | Value |

| N(1)-O(1B) | Value |

| N(7)-O(7A) | Value |

Table 3: Hypothetical Selected Bond Angles for 1,7-Dinitrophenazine 5-oxide (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Angle | Degree (°) |

|---|---|

| C(4a)-N(5)-C(5a) | Value |

| O(1A)-N(1)-O(1B) | Value |

| O(7A)-N(7)-O(7B) | Value |

| C(2)-C(1)-N(1) | Value |

The solved crystal structure reveals how the molecules of 1,7-dinitrophenazine 5-oxide are arranged in the crystal lattice. This allows for a detailed analysis of the intermolecular forces that govern the solid-state packing. For this molecule, key interactions would likely include:

π-π Stacking: The planar aromatic systems of the phenazine rings could stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. researchgate.netmdpi.com The presence of electron-withdrawing nitro groups and the electron-donating N-oxide group would significantly influence the electrostatic potential of the aromatic surface, dictating the geometry (e.g., parallel-displaced or sandwich) of these interactions.

Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro and N-oxide groups are highly probable. dtu.dk These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal packing.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

If single crystals of sufficient quality cannot be grown, powder X-ray diffraction (PXRD) could be used to characterize the bulk, polycrystalline material. researchgate.net A PXRD pattern is a fingerprint of a crystalline solid. dtu.dk While generally not used for ab initio structure determination of complex organic molecules, it is invaluable for:

Phase Identification: Confirming that the synthesized bulk material is a single crystalline phase. researchgate.net

Crystallinity Assessment: Determining the degree of crystallinity of the sample.

Unit Cell Refinement: If an approximate structural model is known, PXRD data can be used to refine the unit cell parameters. dtu.dk

A typical PXRD experiment involves exposing a powdered sample to a monochromatic X-ray beam and measuring the intensity of the scattered X-rays as a function of the scattering angle (2θ). icdd.com

Theoretical and Computational Chemistry Investigations

Spectroscopic Property Prediction

Computational NMR Chemical Shift Prediction and Validation

There are no specific published studies that present computationally predicted NMR chemical shifts (¹H and ¹³C) for 1,7-dinitrophenazine (B25770) 5-oxide. The prediction of NMR spectra through computational methods, such as Density Functional Theory (DFT), is a common practice in chemical research to aid in structure elucidation. However, without experimental data for 1,7-dinitrophenazine 5-oxide to serve as a benchmark, any purely theoretical prediction would lack the necessary validation to be considered conclusive.

Simulated Vibrational and Electronic Spectra

Similarly, detailed simulated vibrational (infrared and Raman) and electronic (UV-Vis) spectra for 1,7-dinitrophenazine 5-oxide are not found in the reviewed literature. The synthesis of 1,7-dinitrophenazine 5-oxide has been mentioned as a result of the nitration of phenazine (B1670421) N-oxide. researchgate.netjst.go.jp One study briefly mentions 1,7-dinitrophenazine 5-oxide in the context of the electronic spectra and structure-activity relationships of a series of aromatic compounds, but it does not provide the simulated spectra or a detailed analysis of the electronic transitions for this specific molecule. researchgate.net

Crystal Structure Prediction and Polymorphism Studies

No dedicated studies on the crystal structure prediction or polymorphism of 1,7-dinitrophenazine 5-oxide were identified. Computational methods for crystal structure prediction are powerful tools for exploring the possible solid-state packing arrangements of a molecule and identifying potential polymorphs, which can have significantly different physical properties. The application of such methods to 1,7-dinitrophenazine 5-oxide remains an open area for research.

Structure-Reactivity Relationships from a Theoretical Perspective

While a publication alludes to the investigation of structure-activity relationships for a group of compounds including 1,7-dinitrophenazine 5-oxide, a detailed theoretical analysis of its reactivity based on its electronic structure is not available. researchgate.net Such studies would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and various reactivity descriptors to understand its chemical behavior.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Strategies for Regioselective Functionalization

The synthesis of substituted phenazines, including dinitro derivatives, has been documented, with methods like the nitration of phenazine (B1670421) 5-oxide under vigorous conditions yielding 1,7- and 3,7-dinitro isomers. thieme-connect.deamazonaws.com However, the precise and selective introduction of additional functional groups onto a pre-existing core like 1,7-dinitrophenazine (B25770) 5-oxide remains a significant challenge. Future research will necessitate the development of novel synthetic strategies that offer high regioselectivity, enabling the fine-tuning of molecular properties.

Emerging strategies that hold promise include:

Traceless Nucleophile-Triggered C-H Functionalization : This strategy has been successfully applied to other electron-deficient heteroarene N-oxides like quinolines and pyridines. nih.gov It involves the temporary dearomatization of the heteroarenium salt by a traceless nucleophile, which activates the ring for regioselective C-H functionalization. nih.gov Adapting this methodology for the phenazine N-oxide core could allow for the previously inaccessible, direct functionalization of specific C-H bonds, even in the presence of deactivating nitro groups. nih.gov

Radical-Directed Functionalization : Recent advances in radical chemistry have enabled the regioselective difunctionalization of various alkene derivatives. rsc.org Exploring radical-based approaches for phenazine N-oxides could open new pathways for installing diverse functional groups. The electronic nature of the 1,7-dinitrophenazine 5-oxide scaffold could direct radical addition to specific sites, offering a complementary approach to traditional ionic functionalization methods.

Oxidative Condensation Methods : While traditional methods like the Wohl-Aue synthesis exist, they often result in low yields and mixtures of products. thieme-connect.deuct.ac.za Research into more efficient catalysts and reaction conditions for the oxidative condensation of substituted anilines and nitrobenzenes could lead to more direct and higher-yielding syntheses of asymmetrically functionalized phenazines. mdpi.com The use of milder oxidizing agents like silver carbonate has shown some success in the synthesis of unsymmetrical phenazines and warrants further exploration. mdpi.com

Exploration of Advanced In-Situ Characterization Techniques

A comprehensive understanding of the reaction mechanisms, transient intermediates, and structural dynamics of phenazine N-oxides requires analytical techniques capable of real-time monitoring. While standard spectroscopic methods like NMR and IR are used for characterizing final products nih.govacs.org, advanced in-situ techniques are essential for observing processes as they occur.

Future research should focus on applying a suite of in-situ characterization tools to the study of 1,7-dinitrophenazine 5-oxide and its reactions:

In-Situ Spectroscopy : Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the evolution of surface species and functional groups during a chemical reaction. ugent.beacs.org This would be invaluable for studying the mechanisms of functionalization or the interaction of the molecule with catalytic surfaces. acs.org

In-Situ X-ray Techniques : Synchrotron-based X-ray methods offer powerful insights into material structure during dynamic processes. In-situ X-ray Diffraction (XRD) can monitor changes in crystallinity and phase structure, while in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can probe the electronic structure and chemical state of the atoms involved in a reaction. researchgate.netiapchem.org These techniques would be particularly useful for studying the electrochemical reduction or oxidation of phenazine N-oxides. pageplace.de

In-Situ Electrochemical Mass Spectrometry : For studying electrochemical reactions involving phenazine N-oxides, techniques like Differential Electrochemical Mass Spectrometry (DEMS) can detect and quantify volatile products and intermediates in real-time, providing direct evidence for reaction pathways. iapchem.org

The application of these techniques will allow researchers to move beyond "cook-and-look" approaches to a more dynamic and mechanistic understanding of phenazine N-oxide chemistry. ugent.be

Integration of Machine Learning in Predictive Chemistry for Phenazine N-Oxides

The conventional screening of molecules for desired properties through experimental synthesis and DFT calculations can be time-consuming and costly. chemrxiv.org Machine learning (ML) is emerging as a powerful tool to accelerate the discovery of novel materials by accurately predicting molecular properties. chemrxiv.orgchemrxiv.org The phenazine family is a prime candidate for the application of these predictive models.

Recent studies have demonstrated the successful application of ML to predict the redox potentials of phenazine derivatives for applications like redox flow batteries. chemrxiv.orgchemrxiv.orgnih.govacs.org

Model Development : Researchers have investigated a wide range of linear and non-linear ML models, training them on datasets of phenazine derivatives. chemrxiv.orgchemrxiv.org These models use molecular features (descriptors) generated from the 2D or 3D structure of the molecules as input to predict properties. chemrxiv.org

High Accuracy : Despite using relatively small datasets (e.g., 185 molecules), these models have achieved excellent performance in predicting redox potentials, with reported coefficients of determination (R²) greater than 0.98 and mean absolute errors (MAE) below 0.07 V. chemrxiv.orgchemrxiv.org Studies have also shown that models trained on molecules with a single functional group can successfully predict the properties of derivatives with multiple, different functional groups. nih.govacs.orgresearchgate.net

Feature Importance : An important outcome of this research is the ability to identify which molecular features are most influential in determining a specific property. chemrxiv.org For phenazine redox potentials, 2D molecular features were found to be the most informative. chemrxiv.orgchemrxiv.org

Future work will involve expanding these models to predict a wider range of properties for phenazine N-oxides, including optical properties, solubility, and stability. By incorporating data on compounds like 1,7-dinitrophenazine 5-oxide, these models can be trained to better understand the impact of strong electron-withdrawing groups and N-oxide functionalities, ultimately accelerating the design of new functional materials. acs.org

| Study Focus | ML Models Used | Feature Sets | Dataset Size (Molecules) | Key Finding/Performance | Reference |

| Redox Potential Prediction | 20 linear and non-linear models | 2D, 3D, Molecular Fingerprints | 185 | High prediction accuracy (R² > 0.98, MAE < 0.07 V); 2D features were most informative. | chemrxiv.org, chemrxiv.org |

| DFT-Assisted ML Prediction | 4 ML models (e.g., Kernel Ridge Regression) | Molecular descriptors from RDKit | 151 (training) | Models trained on simple molecules could predict properties of complex ones (R² > 0.74 on external test set). | nih.gov, researchgate.net, acs.org |

Computational Design of Novel Phenazine N-Oxide Architectures

Beyond predicting the properties of existing structures, computational chemistry offers tools for the de novo design of entirely new molecular architectures with tailored functions. nih.gov By leveraging methods like Density Functional Theory (DFT) and specialized design software, researchers can move beyond simple functional group substitution to create novel phenazine N-oxide-based systems. researchgate.netnih.gov

Future research avenues in this area include:

Designing for Electronic Properties : DFT calculations can be used to probe the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential of phenazine N-oxides. researchgate.net This understanding can guide the design of new derivatives with specific electronic properties, for example, as molecular rectifiers or components in electronic devices. Computational screening has already been used to identify motifs with high rectification ratios. researchgate.net

Creating Self-Assembling Nanomaterials : Computational methods are being developed to design protein building blocks that self-assemble into complex, predictable nanostructures like nanoparticles with dihedral or icosahedral symmetry. nih.gov Similar principles can be applied to design phenazine N-oxide derivatives with specific intermolecular interaction sites (e.g., hydrogen bonding, π-π stacking) that drive their assembly into ordered supramolecular materials. mdpi.comresearchgate.net

Exploring Isomeric and Conformational Landscapes : For complex phenazine derivatives, computational tools can investigate the relative stabilities of different isomers and conformers, which is crucial for predicting the outcome of synthetic reactions and the final properties of the material. researchgate.net

The computational design of molecules like 1,7-dinitrophenazine 5-oxide can pre-screen for promising candidates for synthesis, saving significant laboratory resources and guiding experimental efforts toward the most promising targets.

Supramolecular Assembly and Host-Guest Chemistry (excluding biological recognition)

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful platform for creating complex, functional assemblies from molecular building blocks. researchgate.netthno.org The electron-deficient aromatic system and polar N-oxide group of 1,7-dinitrophenazine 5-oxide make it an intriguing guest molecule for recognition by various synthetic hosts. rsc.org

Recent research has highlighted the potential for phenazine N-oxides and related structures in non-biological host-guest systems:

Recognition by Calix chemrxiv.orgpyrroles : Aryl-extended calix chemrxiv.orgpyrroles have been synthesized and shown to act as receptors for pyrazine (B50134) N,N'-dioxide, which is the core redox-active motif in many phenazine N,N'-dioxides. rsc.org The binding involves a complex mode of interactions, paving the way for the design of C4P-based receptors with novel recognition features for this class of guests. rsc.orgresearchgate.net

Pillar[n]arene-Based Assemblies : Pillar[n]arenes are another class of macrocyclic hosts that can form complexes with suitable guest molecules. mdpi.comresearchgate.net Research has shown that phenazine derivatives can act as energetic guests for pillar researchgate.netarenes, with potential applications in light-activated supramolecular systems. researchgate.net Functionalized guests containing phenazine units can also be used to construct supramolecular polymer gels with stimuli-responsive properties. mdpi.com

Crown Ether Complexes : A novel dihydrodibenzo[a,c]phenazine-containing crown ether has been shown to exhibit multicolor fluorescence emission upon forming host-guest complexes with various ammonium (B1175870) guests. frontiersin.org This demonstrates how the phenazine core can be incorporated into larger supramolecular structures to create advanced functional materials, such as sensors.

Future work in this area will focus on designing host molecules with high selectivity for specific phenazine N-oxide guests like 1,7-dinitrophenazine 5-oxide. The goal is to control the assembly of these molecules in solution and the solid state to create novel materials with unique optical, electronic, or responsive properties driven by non-covalent host-guest interactions. acs.org

| Host Macrocycle | Guest Molecule/Motif | Nature of Interaction/Application | Reference |

| Aryl-extended Calix chemrxiv.orgpyrrole | Pyrazine N,N'-dioxide | Molecular recognition of the redox-active N-oxide core | researchgate.net, rsc.org |

| Pillar researchgate.netarene | Phenazine derivatives | Formation of host-guest complexes for light-activated supramolecular platforms | researchgate.net |

| Dihydrodibenzo[a,c]phenazine Crown Ether | Ammonium salts | Host-guest complexation leading to multicolor fluorescence emission for sensing | frontiersin.org |

| Pillar[n]arenes with metal coordination sites | Guests with phenazine imidazole (B134444) groups | Hierarchical self-assembly into supramolecular polymer gels | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,7-dinitrophenazine 5-oxide and optimizing its yield?

- Methodological Answer : Synthesis should focus on nitration and oxidation steps. For phenazine derivatives, nitration typically involves nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to prevent over-nitration. Oxidation to the 5-oxide can be achieved using hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (mCPBA) in dichloromethane. Yield optimization requires monitoring reaction time, stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Consider adapting protocols from structurally similar compounds like 1-chlorophenazine 5-oxide or tetranitrophenothiazine 5-oxide .

Q. Which analytical techniques are critical for characterizing 1,7-dinitrophenazine 5-oxide?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm nitro (N–O stretch at ~1520 cm⁻¹) and oxide (S=O or N–O stretches at 1250–1350 cm⁻¹) functional groups. Compare with computational predictions (DFT/B3LYP) for vibrational assignments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures, referencing data from analogous nitro-phenazines (e.g., 359–360°C for tetranitrophenothiazine 5-oxide) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve ambiguities in the electronic structure of 1,7-dinitrophenazine 5-oxide?

- Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis using DFT/B3LYP with a 6-311++G(d,p) basis set. Calculate HOMO-LUMO gaps to predict reactivity and compare with experimental redox potentials. Generate molecular electrostatic potential (MESP) maps to identify nucleophilic/electrophilic sites, as demonstrated for 10-acetylphenothiazine 5-oxide . Validate results against experimental UV-Vis and cyclic voltammetry data.

Q. What experimental strategies address contradictory spectral data in nitro-phenazine derivatives?

- Methodological Answer : For inconsistent NMR or IR results:

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments (e.g., distinguish aromatic protons from nitro/oxide groups).

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm regiochemistry, as seen in studies of triazolo-pyridine derivatives .

- Dynamic NMR : Use variable-temperature ¹H-NMR to study conformational changes affecting signal splitting.

Q. How do nitro group positions influence the thermal stability of 1,7-dinitrophenazine 5-oxide?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to measure decomposition onset temperatures. Compare with structurally related compounds (e.g., tetranitrophenothiazine 5-oxide decomposes at 359–360°C ). Use computational methods to correlate nitro group orientation with bond dissociation energies (BDEs) of C–NO₂ bonds.

Experimental Design Considerations

Q. How to design a reactivity study for 1,7-dinitrophenazine 5-oxide in radical-mediated reactions?

- Methodological Answer : Inspired by phenazine-oxide reactions with aryl diazonium salts :

- Radical Initiation : Use azobisisobutyronitrile (AIBN) or light irradiation to generate radicals.

- Trapping Agents : Add TEMPO or DPPH to confirm radical intermediates via ESR spectroscopy.

- Product Analysis : Monitor C-arylation products via LC-MS and compare with control reactions lacking radical initiators.

Data Interpretation Guidelines

Q. How to analyze conflicting biological activity data for nitro-phenazine derivatives?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Cellular Models : Use orthogonal assays (e.g., MTT for viability, ROS probes for oxidative stress) to differentiate cytotoxicity from specific bioactivity.

- SAR Studies : Compare 1,7-dinitrophenazine 5-oxide with analogs (e.g., 1-chlorophenazine 5-oxide ) to isolate structural determinants of activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.